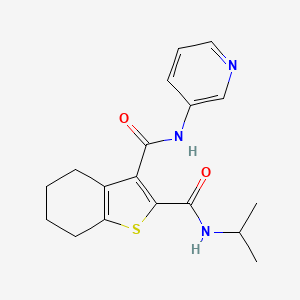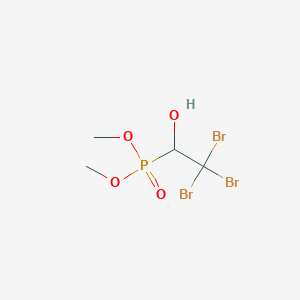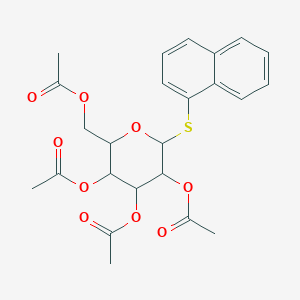
Naphthalen-1-yl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . This compound is characterized by the presence of a naphthalene ring system and a tetra-O-acetyl-thiohexopyranoside moiety.
Méthodes De Préparation
The synthesis of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multiple steps. . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions can occur at the acetyl groups or the naphthalene ring, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, antioxidant, and cytotoxic effects.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anti-inflammatory applications.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways. The naphthalene ring system is known to interact with biological membranes and proteins, leading to various biological effects. The acetyl groups and thiohexopyranoside moiety may also play roles in modulating the compound’s activity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be compared with other naphthalene derivatives and acetylated glucopyranose compounds. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound shares the acetylated glucopyranose structure but lacks the naphthalene moiety.
Propriétés
Numéro CAS |
5335-81-9 |
|---|---|
Formule moléculaire |
C24H26O9S |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-6-naphthalen-1-ylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C24H26O9S/c1-13(25)29-12-19-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(33-19)34-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,19,21-24H,12H2,1-4H3 |
Clé InChI |
LSNHGJLDZWNVLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=CC=CC=C32)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


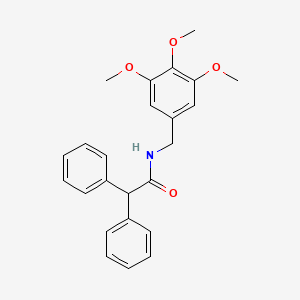
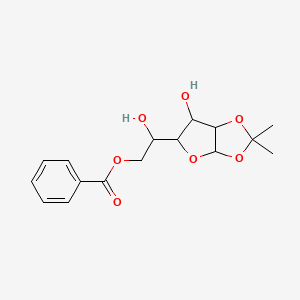
![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
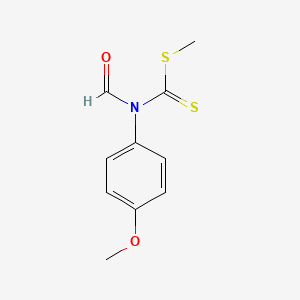


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
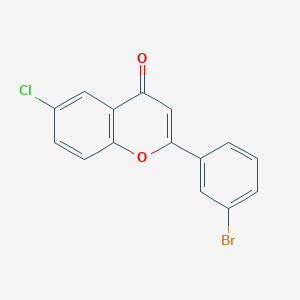
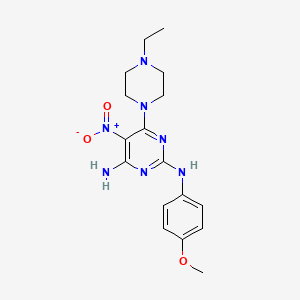
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
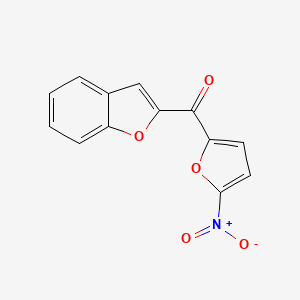
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
